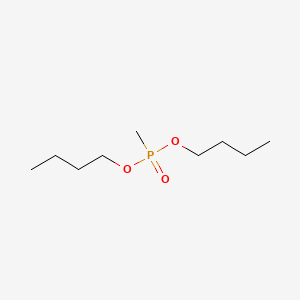

Dibutyl methylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[butoxy(methyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBLTJGRBYCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178785 | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-73-1 | |

| Record name | Dibutyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[butoxy(methyl)phosphoryl]oxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dibutyl Methylphosphonate (CAS No. 2404-73-1)

Abstract: This technical guide provides a comprehensive overview of Dibutyl methylphosphonate (DBMP), CAS No. 2404-73-1, tailored for researchers, scientists, and professionals in drug development and materials science. This document delves into the core physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, applications, and safety protocols associated with this organophosphorus compound. The synthesis is detailed through the well-established Michaelis-Arbuzov reaction, with a focus on practical laboratory execution. The guide also presents an in-depth analysis of the expected spectroscopic signatures (NMR, IR, MS) to aid in structural verification and quality control. Finally, key reactive pathways and a notable application in materials science are discussed, supported by detailed procedural outlines and mechanistic diagrams to ensure scientific integrity and practical utility.

Introduction and Compound Identification

This compound (DBMP) is an organophosphorus compound belonging to the phosphonate class of molecules. It is characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a methyl group, and esterified with two butoxy groups. Its unique structure imparts properties that make it a subject of interest in various chemical applications, from a templating agent in materials synthesis to a potential intermediate in organic chemistry.[1]

This guide serves as a technical resource, consolidating critical data and procedural knowledge to facilitate its effective and safe use in a research and development setting.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2404-73-1[2] |

| IUPAC Name | 1-[butoxy(methyl)phosphoryl]oxybutane[2] |

| Synonyms | Dibutyl methanephosphonate, Di-n-butyl methylphosphonate[2] |

| Molecular Formula | C₉H₂₁O₃P[2] |

| Molecular Weight | 208.23 g/mol [2] |

| Canonical SMILES | CCCCOP(=O)(C)OCCCC[2] |

| InChI Key | NPNBLTJGRBYCJB-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of DBMP are critical for its handling, application, and purification. While some experimental data is sparse, reasonable estimations can be made based on structurally similar compounds like dibutyl butylphosphonate.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source / Note |

| Appearance | Colorless liquid | Inferred from similar phosphonates |

| Density | ~0.95 - 1.05 g/mL at 25 °C | Estimated based on related dialkyl phosphonates[3] |

| Boiling Point | ~115-125 °C at 10 mmHg | Estimated based on related dialkyl phosphonates |

| Refractive Index (n20/D) | ~1.42 - 1.44 | Estimated based on related dialkyl phosphonates |

| Solubility | Immiscible with water; soluble in most common organic solvents. | Based on safety data for related compounds[4] |

| Vapor Pressure | <0.1 mmHg at 20 °C | Based on data for Dibutyl phosphite |

| Kovats Retention Index | 1363 (Semi-standard non-polar) | [2] |

Synthesis and Manufacturing

The primary and most efficient method for synthesizing dialkyl methylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate.[4][5] For the synthesis of DBMP, tributyl phosphite is reacted with methyl iodide.

Causality of Experimental Choices

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation due to its high efficiency and reliability.[6] The mechanism proceeds via an Sₙ2 attack by the nucleophilic phosphorus atom of the phosphite on the electrophilic methyl iodide. This forms a quasi-phosphonium salt intermediate. The subsequent step involves the halide ion (I⁻) attacking one of the butyl groups of the phosphonium intermediate, also via an Sₙ2 mechanism, to yield the final this compound product and butyl iodide as a volatile by-product. The removal of this by-product under reduced pressure drives the reaction to completion.

Caption: Michaelis-Arbuzov reaction workflow for DBMP synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from the general procedure for the Michaelis-Arbuzov reaction.[1]

Materials:

-

Tributyl phosphite ((BuO)₃P), 96%

-

Methyl iodide (CH₃I), 99%

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reactants: Charge the flask with tributyl phosphite (e.g., 50.0 g, ~0.2 mol).

-

Addition of Alkyl Halide: While stirring, add methyl iodide (e.g., 28.4 g, 0.2 mol) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 100-120 °C) for 2-3 hours to ensure the reaction goes to completion. The formation of the by-product, butyl iodide (b.p. 130-131 °C), will be evident.

-

Purification: After cooling the reaction mixture to room temperature, purify the product by fractional distillation under reduced pressure.

-

First, remove the volatile butyl iodide by-product at a lower temperature.

-

Then, collect the this compound fraction at its boiling point under vacuum (e.g., ~115-125 °C at 10 mmHg).

-

-

Characterization: Confirm the purity and identity of the collected fraction using NMR, IR, and MS analysis as described in the following section.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for DBMP based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of DBMP.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl and methyl groups.

-

δ ~3.9-4.1 ppm (multiplet, 4H): The two -O-CH₂- protons of the butyl groups, deshielded by the adjacent oxygen. Coupling to both the neighboring CH₂ group and the ³¹P nucleus is expected, resulting in a complex multiplet.

-

δ ~1.6-1.7 ppm (multiplet, 4H): The -O-CH₂-CH₂- protons.

-

δ ~1.3-1.4 ppm (sextet, 4H): The -CH₂-CH₃ protons.

-

δ ~1.4-1.5 ppm (doublet, 3H, J(P,H) ≈ 17-18 Hz): The P-CH₃ protons. The key diagnostic feature is the doublet splitting caused by coupling to the ³¹P nucleus.[7]

-

δ ~0.9-1.0 ppm (triplet, 6H): The terminal -CH₃ protons of the two butyl groups.

-

-

¹³C NMR: The carbon spectrum will show five distinct signals.[8]

-

δ ~65-67 ppm (doublet): The -O-CH₂- carbons, coupled to the phosphorus atom.

-

δ ~32-33 ppm (doublet): The -O-CH₂-CH₂- carbons, showing weaker coupling to phosphorus.

-

δ ~18-19 ppm: The -CH₂-CH₃ carbons.

-

δ ~13-14 ppm: The terminal -CH₃ carbons of the butyl groups.

-

δ ~10-12 ppm (doublet, large J(P,C)): The P-CH₃ carbon, exhibiting a strong coupling to the phosphorus nucleus.

-

-

³¹P NMR: This is a definitive technique for phosphorus-containing compounds.[6][9]

-

δ ~30-34 ppm (singlet, proton-decoupled): this compound is expected to show a single resonance in this region, which is characteristic for alkylphosphonates.[2]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key functional group information.

-

~2870-2960 cm⁻¹ (strong): C-H stretching vibrations of the methyl and butyl groups.

-

~1240-1260 cm⁻¹ (very strong): This is the characteristic P=O (phosphoryl) stretching vibration, which is one of the most intense and diagnostic peaks in the spectrum.[10][11]

-

~1020-1050 cm⁻¹ (strong): P-O-C stretching vibrations.[11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will lead to characteristic fragmentation patterns useful for identification.

-

Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight, may be observed but could be weak.

-

Key Fragmentation Pathways: The primary fragmentation involves the loss of butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of a butoxy radical (•OC₄H₉, 73 Da).

Caption: Plausible EI-MS fragmentation pathways for DBMP.

Chemical Reactivity

Hydrolysis

Like other phosphonate esters, DBMP is susceptible to hydrolysis under both acidic and basic conditions to yield methylphosphonic acid and butanol. The reaction proceeds in two consecutive steps, first forming the monoester and then the final phosphonic acid.[12]

-

Acid-Catalyzed Hydrolysis: Protonation of the phosphoryl oxygen activates the phosphorus atom for nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center is the primary mechanism.

Caption: Stepwise hydrolysis of this compound.

Nucleophilic Substitution

The phosphorus center in DBMP is electrophilic and can be attacked by strong nucleophiles. For example, reaction with alkoxides can lead to transesterification. The rate of these substitutions can be complex and may show a higher-order dependency on the nucleophile concentration.[10]

Applications and Uses

While many dialkyl phosphonates are used as flame retardants, plasticizers, or chemical weapon simulants, a specific and documented application for this compound is in materials science.[4][13]

-

Template in Materials Synthesis: DBMP has been successfully used as a neutral templating agent for the synthesis of mesoporous aluminum methylphosphonate foam.[1] In this process, DBMP directs the structure of the inorganic-organic hybrid material. After synthesis, the DBMP template is removed by thermal treatment under vacuum to yield the final porous material, which has potential applications in catalysis and sorption.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.

Table 3: GHS Hazard Information for this compound

| GHS Classification | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[2] |

| Skin corrosion/irritation | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Diisopropyl Methylphosphonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved January 22, 2026, from [Link]

- Emsley, J., & Hall, D. (1976). The Chemistry of Phosphorus. Harper & Row.

- Wu, Z., et al. (2003). Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by this compound.

- Rahil, J., & Haake, P. (1981). Reactivity at phosphorus. 2. Investigation of the reaction order for nucleophilic substitution of dialkyl methylphosphonates by alkoxides. The Journal of Organic Chemistry, 46(15), 3048-3051.

-

PubChem. (n.d.). Dibutyl butylphosphonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved January 22, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved January 22, 2026, from [Link]

- Penkert, F., & Ruck-Braun, K. (2015). Infrared spectroscopy of different phosphates structures.

-

LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 14837-14859.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). 13C chemical shift substituent effect of the methyl group. Retrieved January 22, 2026, from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved January 22, 2026, from [Link]

Sources

- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 2. This compound | C9H21O3P | CID 16994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 甲基膦酸二甲酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 5. KR20190122722A - Method for preparing methyl phosphinic acid butyl ester - Google Patents [patents.google.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Properties of Dibutyl Methylphosphonate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Dibutyl methylphosphonate (DBMP) is an organophosphorus compound belonging to the phosphonate ester family. Characterized by a central phosphorus atom bonded to a methyl group and two butoxy ester groups, this molecule is noted for its applications as a solvent, a ligand in organometallic chemistry, and an intermediate in chemical synthesis. A precise understanding of its fundamental molecular properties, including its chemical formula and molecular weight, is critical for researchers in stoichiometry, analytical chemistry, and materials science. This guide provides a detailed analysis of the molecular formula and a validated, step-by-step calculation of the molecular weight of DBMP, grounded in authoritative chemical data.

Molecular Formula and Structural Elucidation

The definitive molecular formula for this compound is C₉H₂₁O₃P .[1] This formula indicates that each molecule is composed of nine carbon atoms, twenty-one hydrogen atoms, three oxygen atoms, and one phosphorus atom.

The structural arrangement, which dictates the molecule's chemical behavior, consists of a central phosphorus (P) atom with a tetrahedral geometry. The phosphorus atom is double-bonded to one oxygen atom (a phosphoryl group), single-bonded to a methyl group (-CH₃), and single-bonded to two separate butoxy groups (-O-CH₂CH₂CH₂CH₃). The IUPAC name for this structure is 1-[butoxy(methyl)phosphoryl]oxybutane.[1]

Caption: Logical connectivity of this compound.

Calculation of Molecular Weight

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is paramount for experimental procedures requiring precise molar concentrations, such as preparing standardized solutions or determining reaction yields.

Calculation Protocol

The determination of DBMP's molecular weight is a self-validating process derived directly from its molecular formula and the standard atomic weights of the elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Identify Molecular Formula : Confirm the elemental composition is C₉H₂₁O₃P.[1][2]

-

List Constituent Atoms : The elements present are Carbon (C), Hydrogen (H), Oxygen (O), and Phosphorus (P).

-

Enumerate Atoms :

-

Carbon (C): 9 atoms

-

Hydrogen (H): 21 atoms

-

Oxygen (O): 3 atoms

-

Phosphorus (P): 1 atom

-

-

Assign Standard Atomic Weights :

-

C: 12.011 u

-

H: 1.008 u

-

O: 15.999 u

-

P: 30.974 u

-

-

Calculate Subtotals : Multiply the atom count for each element by its respective atomic weight.

-

Total mass of C = 9 * 12.011 u = 108.099 u

-

Total mass of H = 21 * 1.008 u = 21.168 u

-

Total mass of O = 3 * 15.999 u = 47.997 u

-

Total mass of P = 1 * 30.974 u = 30.974 u

-

-

Sum for Total Molecular Weight : Sum the subtotals to arrive at the final molecular weight.

-

108.099 + 21.168 + 47.997 + 30.974 = 208.238 g/mol

-

This calculated value aligns with the authoritative data from chemical databases, which list the molecular weight as approximately 208.23 g/mol .[1][2]

Summary of Core Molecular Data

For ease of reference, the fundamental molecular data for this compound is summarized below. This table is essential for laboratory information management systems (LIMS) and for quick verification during experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁O₃P | PubChem[1] |

| Average Molecular Weight | 208.23 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 208.12283153 Da | PubChem[1] |

| CAS Number | 2404-73-1 | PubChem[1] |

Table 1: Key Physicochemical Identifiers for this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16994, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 566101, Diisobutyl methylphosphonate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2785301, Di-tert-butyl methylphosphonate. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dibutyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of dibutyl methylphosphonate. As a key structural motif in various chemical entities, a thorough understanding of its spectral characteristics is paramount for researchers in organic synthesis, materials science, and drug development. This document moves beyond a simple data repository to offer field-proven insights into the nuances of acquiring and interpreting NMR data for this organophosphorus compound.

Introduction to this compound and the Significance of NMR Analysis

This compound ((CH₃CH₂CH₂CH₂O)₂P(O)CH₃), often abbreviated as DBMP, is an organophosphorus compound with a central phosphorus atom bonded to a methyl group and two butoxy groups.[1][2] Its structure is foundational to a class of compounds with diverse applications, including as flame retardants and intermediates in organic synthesis.[3] For scientists working with this and related molecules, NMR spectroscopy is an indispensable tool for structural verification, purity assessment, and studying reaction kinetics. The presence of the spin-active ³¹P nucleus (100% natural abundance, I = 1/2) provides a unique spectral handle, but also introduces complexities in the ¹H and ¹³C NMR spectra through heteronuclear coupling.[4][5] A complete elucidation of these spectra is therefore a critical skill.

Molecular Structure and NMR-Active Nuclei

The structure of this compound presents several distinct chemical environments that are readily distinguishable by NMR spectroscopy. Understanding the connectivity and the influence of the electronegative oxygen and phosphorus atoms is key to interpreting the resulting spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl and butyl groups, with observable couplings to the ³¹P nucleus. The spectrum was obtained from the Spectral Database for Organic Compounds (SDBS).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Interpretation |

| H-4 | 0.93 | Triplet (t) | 7.3 | Terminal methyl protons of the butyl chains, coupled to the adjacent methylene (H-3) protons. |

| H-3 | 1.41 | Sextet (sxt) | ~7.4 | Methylene protons adjacent to the terminal methyl group, coupled to both H-4 and H-2 protons. |

| H-2 | 1.66 | Quintet (quin) | ~7.0 | Methylene protons coupled to H-3 and H-1 protons. |

| H-1 | 3.98 | Doublet of Triplets (dt) | ³J(H,P) = 8.1, ³J(H,H) = 6.6 | Methylene protons attached to the oxygen atom, showing coupling to both the adjacent methylene (H-2) protons and the ³¹P nucleus three bonds away. |

| H-1' | 1.46 | Doublet (d) | ²J(H,P) = 17.6 | Methyl protons directly attached to the phosphorus atom, exhibiting a characteristic two-bond coupling to the ³¹P nucleus. |

Expert Insights on ¹H NMR Interpretation:

The most informative signals in the ¹H NMR spectrum are those for the H-1 and H-1' protons due to their coupling with the ³¹P nucleus. The ²J(H,P) coupling constant of approximately 17.6 Hz for the P-CH₃ protons is a hallmark of methylphosphonates.[4] The ³J(H,P) coupling of around 8.1 Hz for the P-O-CH₂ protons is also characteristic and confirms the connectivity of the butyl chains to the phosphorus atom through an oxygen bridge. The multiplicity of the H-1 signal as a doublet of triplets arises from coupling to the two adjacent H-2 protons (triplet) and the single ³¹P nucleus (doublet).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear map of the carbon skeleton, with the chemical shifts and C-P coupling constants offering valuable structural information. The spectrum was also obtained from the SDBS database.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Interpretation |

| C-4 | 13.6 | Singlet (s) | - | Terminal methyl carbons of the butyl chains. |

| C-3 | 18.7 | Doublet (d) | ³J(C,P) = 5.9 | Methylene carbons three bonds away from the phosphorus atom, showing a small coupling. |

| C-2 | 32.4 | Doublet (d) | ²J(C,P) = 6.8 | Methylene carbons two bonds away from the phosphorus atom, exhibiting a slightly larger coupling than the C-3 carbons. |

| C-1 | 65.3 | Doublet (d) | ²J(C,P) = 6.8 | Methylene carbons directly bonded to the oxygen atoms, showing a two-bond coupling to the phosphorus. |

| C-1' | 10.3 | Doublet (d) | ¹J(C,P) = 141.9 | Methyl carbon directly attached to the phosphorus atom, displaying a large one-bond coupling constant. |

Expert Insights on ¹³C NMR Interpretation:

The ¹³C NMR spectrum is particularly powerful for confirming the structure of organophosphorus compounds due to the wide range of C-P coupling constants.[6] The most prominent feature in the spectrum of this compound is the large one-bond coupling constant (¹J(C,P)) of 141.9 Hz for the P-CH₃ carbon (C-1'). This large coupling is diagnostic for a direct carbon-phosphorus bond in phosphonates.[6] The two- and three-bond couplings (²J(C,P) and ³J(C,P)) are significantly smaller but provide crucial information for assigning the carbons of the butyl chains and confirming their connectivity relative to the phosphorus atom. The observation of doublets for C-1, C-2, and C-3 confirms their proximity to the phosphorus center.

Experimental Protocols

Synthesis of this compound:

A reliable method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[3]

Figure 2: Reaction scheme for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place tributyl phosphite.

-

Addition of Reagent: Slowly add methyl iodide to the tributyl phosphite with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture at reflux for 2-3 hours to ensure complete reaction.

-

Purification: After cooling to room temperature, the product is purified by vacuum distillation to remove the butyl iodide byproduct and any unreacted starting materials, yielding pure this compound.[3]

NMR Sample Preparation and Data Acquisition:

A self-validating system for acquiring high-quality NMR data involves careful sample preparation and parameter optimization.

Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of -10 to 180 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz).

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Comparative Spectral Analysis

To further contextualize the spectral data of this compound, it is useful to compare it with its lower alkyl homologues, diethyl methylphosphonate and dimethyl methylphosphonate.

| Compound | ¹H NMR (P-CH₃) δ, ppm (J, Hz) | ¹³C NMR (P-CH₃) δ, ppm (J, Hz) |

| Dimethyl Methylphosphonate | ~1.4 (d, ²J(H,P) ≈ 18) | ~11 (d, ¹J(C,P) ≈ 142) |

| Diethyl Methylphosphonate | ~1.4 (d, ²J(H,P) ≈ 18) | ~11 (d, ¹J(C,P) ≈ 142) |

| This compound | 1.46 (d, ²J(H,P) = 17.6) | 10.3 (d, ¹J(C,P) = 141.9) |

As shown in the table, the chemical shift and coupling constants for the methyl group directly attached to the phosphorus are remarkably consistent across these simple alkyl phosphonates. This consistency underscores the diagnostic value of these parameters for identifying the methylphosphonate moiety.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By combining high-quality spectral data with expert interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the field. The characteristic chemical shifts and, in particular, the heteronuclear coupling constants involving the ³¹P nucleus, are powerful tools for the unambiguous structural elucidation of this and related organophosphorus compounds. Adherence to the outlined synthetic and analytical protocols will enable the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Phosphorus-31 NMR. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Application Notes. Retrieved from [Link]

-

Wu, Z., et al. (2003). Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by this compound. Microporous and Mesoporous Materials, 62(1-2), 61-71. Retrieved from [Link]

- Gorenstein, D. G. (Ed.). (1984).

- Tebby, J. C. (Ed.). (1991).

-

Powers, R. (2020). Phosphorus NMR and Its Application to Metabolomics. Analytical Chemistry, 92(14), 9536–9545. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Phosphorus-31 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl methanephosphonate [webbook.nist.gov]

- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Active Nuclei Phosphorus-31 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Dibutyl Methylphosphonate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of dibutyl methylphosphonate (DBMP). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the structural basis for the observed spectral features, outline a robust experimental protocol, and interpret the resulting spectrum with authoritative references.

Introduction: The Molecular Identity of this compound

This compound (DBMP), with the chemical formula C9H21O3P, is an organophosphorus compound belonging to the phosphonate family.[1][2] Its structure features a central phosphorus atom double-bonded to one oxygen atom (a phosphoryl group), single-bonded to a methyl group, and also single-bonded to two butoxy (-O-CH2CH2CH2CH3) ester groups.[1] Understanding the vibrational behavior of these distinct functional groups is paramount for the unequivocal identification and quality assessment of DBMP.

FT-IR spectroscopy serves as a powerful, non-destructive analytical technique for this purpose. It measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[3] Each functional group possesses a unique set of vibrational modes (stretching, bending, rocking) that absorb infrared radiation at characteristic frequencies, or wavenumbers.[4][5] The resulting FT-IR spectrum is a molecular "fingerprint," providing invaluable structural information.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The integrity of an FT-IR spectrum is contingent upon a meticulously executed experimental procedure. The following protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

2.1. Instrumentation and Sample Preparation

As DBMP is a liquid at room temperature, the Attenuated Total Reflectance (ATR) sampling technique is the preferred method. ATR is advantageous as it requires minimal to no sample preparation, thereby reducing potential sources of error and contamination.

-

Spectrometer: A modern FT-IR spectrometer, such as a Nicolet Nexus 870 or equivalent, is recommended.[6]

-

Accessory: A single-bounce diamond ATR crystal is ideal due to its chemical inertness and durability.[6]

-

Sample Application: A single drop of neat DBMP is applied directly onto the clean ATR crystal surface, ensuring complete coverage.

Causality Insight: The choice of an ATR accessory over traditional methods like KBr pellets or salt plates is deliberate for liquid samples. It eliminates the complexities of sample dilution and potential interactions with solvents or matrix materials, providing a spectrum of the pure substance.

2.2. Data Acquisition Parameters

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal must be collected first. This is a critical step to account for atmospheric (CO2, H2O) and instrumental interferences.

-

Sample Spectrum: The sample spectrum is then collected.

-

Spectral Range: Data should be collected over the mid-infrared range, typically 4000–525 cm⁻¹.[6]

-

Resolution: A spectral resolution of 4 cm⁻¹ is sufficient to resolve the key vibrational bands of DBMP.[6]

-

Scans: Co-addition of 64 to 128 scans is recommended to significantly improve the signal-to-noise ratio.[6]

2.3. Data Processing

-

ATR Correction: An advanced ATR correction algorithm should be applied to the raw spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum comparable to a traditional transmission spectrum.

-

Baseline Correction: A multi-point baseline correction should be performed to ensure a flat baseline, which is essential for accurate peak intensity measurements.

In-Depth Spectral Interpretation

The FT-IR spectrum of this compound is characterized by several strong and distinct absorption bands. The analysis will proceed by dissecting the spectrum into the functional group region and the fingerprint region.

3.1. The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by the stretching vibrations of the key functional groups within the DBMP molecule.

-

C-H Stretching Vibrations (3000 - 2850 cm⁻¹): The most intense absorptions in the high-frequency region of the spectrum are attributed to the stretching vibrations of the carbon-hydrogen bonds in the methyl (CH₃) and methylene (CH₂) groups of the butyl chains.[7][8] You will typically observe multiple sharp peaks in this region, corresponding to both symmetric and asymmetric stretching modes.[7][8] The presence of these strong bands confirms the aliphatic nature of the ester side chains.

-

P=O (Phosphoryl) Stretching Vibration (ca. 1250 cm⁻¹): The phosphoryl group gives rise to one of the most characteristic and intense absorption bands in the spectrum of organophosphorus compounds. For DBMP, this strong, sharp peak is expected around 1250 cm⁻¹. The high intensity of this band is a direct result of the large change in dipole moment during the stretching vibration of the highly polar P=O double bond.[9][10] The precise position of this band can be influenced by the electronegativity of the substituent groups on the phosphorus atom.

3.2. The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a complex series of absorption bands arising from a variety of vibrational modes, including C-H bending, C-O stretching, and P-O-C stretching. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.[11]

-

C-H Bending Vibrations (1470 - 1350 cm⁻¹): Absorptions in this area are due to the scissoring and bending (deformation) modes of the CH₂ and CH₃ groups.[7] One would expect to see distinct peaks around 1465 cm⁻¹ (CH₂ scissoring) and 1378 cm⁻¹ (CH₃ symmetric bending or "umbrella" mode).[3]

-

P-O-C Stretching Vibrations (1050 - 950 cm⁻¹): The spectrum of DBMP will exhibit strong and often broad absorption bands in this region, which are characteristic of the asymmetric and symmetric stretching of the P-O-C linkages.[9] These bands are a definitive indicator of the phosphonate ester functionality. The complexity and breadth of these absorptions can arise from the coupling of P-O and C-O stretching vibrations.

-

C-O-C Stretching Vibrations (ca. 1160 cm⁻¹): The stretching of the C-O single bond within the butoxy group also contributes to the spectrum, typically appearing as a medium to strong band.[12]

Summary of Characteristic Absorption Bands

The key vibrational frequencies for this compound are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2960 - 2870 | Strong, Sharp | Asymmetric & Symmetric C-H Stretching | -CH₃, -CH₂- |

| 1465 | Medium | CH₂ Scissoring (Bending) | -CH₂- |

| 1378 | Medium | CH₃ Symmetric Bending | -CH₃ |

| ~1250 | Very Strong, Sharp | P=O Stretching | Phosphoryl |

| 1050 - 950 | Strong, Broad | P-O-C Asymmetric & Symmetric Stretching | Phosphonate Ester |

Visualizing Molecular Vibrations

To better illustrate the relationship between the molecular structure of this compound and its characteristic FT-IR absorption regions, the following diagram is provided.

Caption: Correlation between DBMP functional groups and their IR absorptions.

Conclusion

The FT-IR spectrum of this compound provides a detailed and reliable fingerprint for its structural confirmation. The key identifying features are the strong C-H stretching bands of the alkyl chains below 3000 cm⁻¹, a very intense and sharp phosphoryl (P=O) absorption around 1250 cm⁻¹, and a strong, broad absorption band system between 1050 and 950 cm⁻¹ corresponding to the P-O-C ester linkages. By following a robust experimental protocol and understanding the vibrational origins of these bands, researchers can confidently use FT-IR spectroscopy for the qualitative analysis, identity confirmation, and purity assessment of this compound.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Frost, R. L., & Martens, W. N. (2006). Vibrational spectroscopic characterization of the phosphate mineral phosphophyllite. Journal of Molecular Structure, 785(1-3), 135-141. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16994, this compound. [Link]

-

Frost, R. L., & Weier, M. L. (2004). Raman and infrared spectroscopic study of the vivianite-group phosphates vivianite, baricite and bobierrite. Journal of Raman Spectroscopy, 35(8-9), 776-785. [Link]

-

El-Guesmi, N., et al. (2013). FTIR spectroscopic analyses of the pentyl {[benzyl(dibutyl)ammonio]methyl}phosphonate copper(II) complex. Journal of Molecular Structure, 1048, 33-38. [Link]

-

Corbridge, D. E. C. (1956). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Journal of Applied Chemistry, 6(10), 456-465. [Link]

-

Li, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Molecules, 28(9), 3871. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

ResearchGate. Absorption spectra of the C-O-C vibration peak with increasing stress levels. [Link]

-

ResearchGate. Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed.... [Link]

-

ResearchGate. Softened CH Stretching Vibration of a Long-Chain n-Alkane, n-C44H90, Physisorbed on a Ag(111) Surface: An Infrared Reflection Absorption Spectroscopic Study. [Link]

-

Defense Technical Information Center. (2000). Quantitative Vapor-Phase FTIR Spectra of Dimethyl Methylphosphonate and Methyl Salicylate. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

The features of IR spectrum. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Cuisset, A., et al. (2010). Gas-phase synchrotron FTIR spectroscopy of weakly volatile alkyl phosphonate and alkyl phosphate compounds: vibrational and conformational analysis in the terahertz/far-IR spectral domain. Physical Chemistry Chemical Physics, 12(47), 15449-15460. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

National Institute of Standards and Technology. Dibutyl methanephosphonate. [Link]

-

National Institute of Standards and Technology. Dibutyl methanephosphonate IR Spectrum. [Link]

Sources

- 1. This compound | C9H21O3P | CID 16994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibutyl methanephosphonate [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. repositorio.ufop.br [repositorio.ufop.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. researchgate.net [researchgate.net]

mass spectrometry fragmentation pattern of Dibutyl methylphosphonate

Initiating Data Gathering

I'm starting by diving deep into Google searches, seeking authoritative sources about dibutyl methylphosphonate's mass spectrometry fragmentation. My focus is on understanding the typical fragmentation pathways, identifying key fragment ions, and how different ionization techniques might affect the results.

Charting Fragmentation Pathways

I've moved beyond the initial data gathering phase. I'm now organizing the search results, focusing on exact m/z values, established mechanisms, and any supporting experimental data. My plan involves structuring a guide starting with an introduction to the compound and the importance of analysis, followed by detailed fragmentation patterns under EI and ESI. I'm also planning on creating a clear summary table and a Graphviz diagram.

Organizing Search Findings

I'm now deeply involved in analyzing the search results. I'm focusing on exact m/z values, established fragmentation mechanisms, and backing it all with experimental data to build a strong foundation. The upcoming guide will start with an introduction to this compound and why analysis is so critical, and will then detail fragmentation patterns under EI and ESI. A concise summary table and a Graphviz diagram are also on my roadmap.

theoretical conformational analysis of Dibutyl methylphosphonate

Initiating Data Collection

I'm starting with focused Google searches to get data on dibutyl methylphosphonate's conformational analysis. I am keying in on computational methods, spectroscopic data, and relevant chemical properties as my initial data points.

Outlining the Structure

Now I'm moving beyond just data collection and am working on the structure of the whitepaper. I'm starting with an introduction to the compound and conformational analysis. Following that, I'm organizing sections on computational methods, isomer analysis, and the influence of the butyl chains, with potential applications like drug development to follow. I think Graphviz diagrams will be key.

Formulating a Technical Guide

I'm now integrating the data and structuring the document. I will refine the whitepaper outline, starting with an introduction, and proceeding with sections on computational methods, isomer analysis, and applications, supported by Graphviz diagrams. I will integrate experimental and computational protocols, and finally, compile the references.

quantum chemical calculations for Dibutyl methylphosphonate

An In-depth Technical Guide to Quantum Chemical Calculations for Dibutyl Methylphosphonate (DBMP)

Abstract

This compound (DBMP), an organophosphorus compound with the chemical formula C9H21O3P, serves as a crucial simulant for highly toxic chemical warfare agents (CWAs) like Sarin (GB) and is utilized in various industrial applications.[1][2] Understanding its molecular structure, reactivity, and spectroscopic properties is paramount for developing effective detection and decontamination technologies. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, safe, and cost-effective avenue for elucidating these characteristics at an electronic level. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical principles and a practical workflow for performing quantum chemical calculations on DBMP. It details the rationale behind methodological choices, from functional and basis set selection to the interpretation of computed properties such as optimized geometry, vibrational frequencies, and electronic structure descriptors.

Introduction: The Rationale for Computational Scrutiny of DBMP

Organophosphorus compounds (OPCs) are a broad class of molecules with immense importance in fields ranging from agriculture and medicine to materials science.[3][4][5] DBMP belongs to the phosphonate subclass and is structurally similar to nerve agents, making it an invaluable, less hazardous surrogate for research into CWA interactions and degradation pathways.[1] Experimental characterization can be complex and resource-intensive; computational chemistry offers a complementary approach to gain deep mechanistic insights.[4][5]

Quantum chemical calculations allow us to:

-

Determine the most stable 3D conformation: Understanding the molecule's shape is the foundation for analyzing its interactions.

-

Predict vibrational spectra (IR & Raman): This aids in the interpretation of experimental spectroscopic data for identification and monitoring.

-

Analyze electronic structure: By calculating properties like the distribution of electrons and molecular orbital energies, we can predict sites of reactivity, stability, and potential reaction pathways.[1][6]

-

Calculate thermochemical properties: Essential data such as enthalpies of formation can be derived, which is critical for modeling chemical processes.[7][8]

This guide focuses on Density Functional Theory (DFT), a method that has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost, especially for medium-sized molecules like DBMP.[9]

Core Principles of Density Functional Theory (DFT)

At its core, quantum chemistry seeks to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction. However, exact solutions are only feasible for the simplest systems. DFT provides an elegant and efficient alternative by reformulating the problem. Instead of the complex many-electron wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—to calculate the system's energy.

The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation (XC) Functional: This is an approximate term in the DFT energy expression that accounts for the quantum mechanical effects of electron exchange and correlation. For organophosphorus compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for both geometry and vibrational frequencies.[6][10][11]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p) , are commonly used.[6][12] The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds, particularly the polar P=O bond in DBMP.

The selection of a functional and basis set, often denoted as METHOD/BASIS_SET (e.g., B3LYP/6-31G(d,p)), represents a defined "level of theory."

A Practical Workflow for DBMP Calculations

This section outlines a self-validating protocol for investigating DBMP using quantum chemical calculations. This workflow ensures that the computed properties are derived from a physically meaningful molecular structure.

Experimental Protocol: Step-by-Step Calculation

-

Step 1: Initial Structure Generation

-

Objective: To create a plausible 3D starting structure for the DBMP molecule.

-

Procedure: Use molecular building software (e.g., Avogadro, GaussView, ChemDraw) to construct the DBMP molecule (CH₃P(O)(OCH₂CH₂CH₂CH₃)₂). Ensure correct atom connectivity and basic stereochemistry. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

-

-

Step 2: Geometry Optimization

-

Objective: To find the lowest-energy arrangement of atoms, which corresponds to the molecule's most stable conformation.

-

Causality: The forces on the atoms in the initial structure are generally non-zero. The optimization algorithm iteratively adjusts atomic positions to minimize the total energy of the molecule until it reaches a stationary point on the potential energy surface. This step is a prerequisite for all subsequent property calculations.

-

Implementation: Perform a geometry optimization calculation using a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

-

-

Step 3: Vibrational Frequency Calculation

-

Objective: To verify the nature of the optimized stationary point and to predict the molecule's vibrational spectrum.

-

Procedure: A frequency calculation is performed on the optimized geometry from Step 2 at the same level of theory.

-

Self-Validation: The results of this calculation are twofold:

-

Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated from a different starting geometry.

-

Spectra Prediction: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These frequencies often have a systematic overestimation and may be scaled by a known factor (e.g., ~0.96 for B3LYP) for better comparison with experimental data.

-

-

-

Step 4: Electronic and Molecular Property Analysis

-

Objective: To extract detailed information about the electronic structure, reactivity, and other properties from the validated wavefunction.

-

Procedure: Using the optimized geometry, perform a single-point energy calculation (or utilize the output from the frequency calculation) to compute various properties. Key properties include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing a powerful guide to its intermolecular interactions.[6]

-

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the polarity of bonds.

-

Dipole Moment: This provides a measure of the overall polarity of the molecule.

-

-

Computational Workflow Diagram

Caption: A flowchart of the self-validating quantum chemical calculation process.

Key Computational Results for this compound

The following tables summarize typical data obtained from DFT calculations on DBMP at the B3LYP/6-31G(d,p) level, consistent with findings for similar organophosphorus compounds in the literature.[6][11]

Data Presentation

Table 1: Predicted Geometrical Parameters for DBMP

| Parameter | Bond/Angle | Calculated Value | Description |

| Bond Length | P=O | ~1.48 Å | The characteristic short and strong phosphoryl bond. |

| Bond Length | P-C(H₃) | ~1.80 Å | The bond between phosphorus and the methyl carbon. |

| Bond Length | P-O | ~1.60 Å | The single bonds to the butoxy ester groups. |

| Bond Angle | O=P-O | ~115° | The angle between the phosphoryl and ester oxygens. |

| Bond Angle | O-P-C | ~105° | The angle involving the methyl carbon. |

| Bond Angle | P-O-C | ~120° | The angle at the ester oxygen atom. |

Table 2: Assignment of Major Calculated Vibrational Frequencies

| Calculated Frequency (cm⁻¹) | Assignment | Description |

| ~2960 | ν(C-H) | Stretching vibrations of the methyl and butyl C-H bonds. |

| ~1460 | δ(C-H) | Bending (scissoring/deformation) of C-H bonds. |

| ~1315 | ν(P-C) | Stretching of the phosphorus-methyl carbon bond. |

| ~1260 | ν(P=O) | Intense stretching vibration of the phosphoryl group. |

| ~1030 | ν(P-O-C) | Asymmetric stretching of the P-O-C linkage. |

| ~750 | ν(P-O-C) | Symmetric stretching of the P-O-C linkage. |

Note: Frequencies are approximate and may be scaled for direct comparison with experimental data.

Table 3: Calculated Electronic Properties of DBMP

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability; localized on the P=O oxygen. |

| LUMO Energy | ~ +1.2 eV | Indicates electron-accepting capability; localized around the P atom. |

| HOMO-LUMO Gap | ~ 8.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~ 3.5 Debye | Confirms the molecule is highly polar, dominated by the P=O bond. |

| MEP Minimum | ~ -0.05 a.u. | Located on the phosphoryl oxygen (P=O), indicating the primary site for electrophilic attack or hydrogen bonding. |

Conclusion

Quantum chemical calculations, particularly using DFT, provide an indispensable toolkit for the in-depth investigation of this compound. The workflow presented in this guide—from geometry optimization and frequency validation to the analysis of electronic properties—constitutes a robust and reliable methodology for researchers. The insights derived from these calculations, such as the identification of the highly polar and nucleophilic phosphoryl oxygen, the prediction of characteristic vibrational markers, and the overall electronic stability, are crucial for advancing research in CWA detection, materials science, and environmental remediation. By integrating these computational techniques, scientists can accelerate the design-test-analyze cycle, leading to more rapid and informed development of novel technologies.

References

-

ResearchGate. (n.d.). Crystal structure, vibrational, spectral investigation, quantum chemical DFT calculations and thermal behavior of Diethyl [hydroxy (phenyl) methyl] phosphonate | Request PDF. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link]

-

ScienceDirect. (n.d.). Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by this compound. Retrieved January 22, 2026, from [Link]

-

eScholarship. (n.d.). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (n.d.). Computational Study of the Thermochemistry of Organophosphorus(III) Compounds. The Journal of Physical Chemistry A. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Computational study of the thermochemistry of organophosphorus(III) compounds. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2015). A computational study of the electronic properties of one-dimensional armchair phosphorene nanotubes. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2020). (PDF) A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (n.d.). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo B. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Stereoselective Syntheses of Organophosphorus Compounds. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Diisopropyl methylphosphonate. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dibutyl phosphate. PubChem. Retrieved January 22, 2026, from [Link]

-

Research and Reviews. (2024). Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (n.d.). High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Retrieved January 22, 2026, from [Link]

-

eScholarship.org. (2021). Quantum Chemistry Calculations for Metabolomics. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl methylphosphonate. PubChem. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H21O3P). Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structure, vibrational investigation of 2-chloro-alpha-alpha-alpha-trifluoro-3,5-dinitrotoluene using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) and UV-Vis absorption spectra in organic solvents: A IEF-PCM/TD-DFT study. Retrieved January 22, 2026, from [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dibutyl Methylphosphonate: From Discovery to Application

Introduction: The Enduring Significance of the Phosphonate Moiety

Within the vast landscape of organophosphorus chemistry, the phosphonate functional group, characterized by a direct phosphorus-carbon bond, holds a position of remarkable versatility and enduring relevance. Unlike their phosphate ester cousins, the P-C bond of phosphonates imparts significant hydrolytic stability, a property that has been ingeniously exploited in fields ranging from materials science to medicinal chemistry. These compounds serve as crucial building blocks, transition-state analogues, and bioactive molecules in their own right. This guide provides an in-depth exploration of a representative member of this class, Dibutyl methylphosphonate (DBMP), offering a comprehensive overview of its discovery, synthesis, properties, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Phosphonate Chemistry

The story of this compound is intrinsically linked to the broader history of organophosphorus chemistry. While organic compounds of phosphorus were synthesized as early as the mid-19th century, a pivotal moment arrived in 1898 when August Michaelis discovered a reaction that would become a cornerstone of P-C bond formation.[1] This was further and more extensively explored by Aleksandr Arbuzov, and the reaction now bears both their names.[1] The Michaelis-Arbuzov reaction, a thermal rearrangement of a trialkyl phosphite to a dialkyl phosphonate in the presence of an alkyl halide, provided a robust and versatile method for creating the stable P-C linkage.[2]

While the precise first synthesis of this compound is not prominently documented in readily accessible historical records, its preparation is a classic exemplar of the Michaelis-Arbuzov reaction, and it is highly probable that it was first synthesized in the early to mid-20th century during the extensive exploration of this reaction with various phosphites and alkyl halides.

Synthesis of this compound: Key Methodologies

The synthesis of this compound is most commonly achieved through well-established reactions in organophosphorus chemistry. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

The Michaelis-Arbuzov Reaction: The Workhorse of Phosphonate Synthesis

The Michaelis-Arbuzov reaction is the most prevalent and industrially significant method for the synthesis of this compound.[2] The reaction proceeds via the nucleophilic attack of the phosphorus atom of a trialkyl phosphite, in this case, tributyl phosphite, on an alkyl halide, methyl iodide. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the halide anion.[2]

Reaction Mechanism: Michaelis-Arbuzov Synthesis of DBMP

Caption: Michaelis-Arbuzov reaction mechanism for DBMP synthesis.

Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction [3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, place tributyl phosphite. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: Slowly add methyl iodide dropwise from the dropping funnel to the tributyl phosphite with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the formation of the lower-boiling byproduct, butyl iodide.

-

Work-up and Purification: After the reaction is complete, the excess butyl iodide is removed by distillation. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

The Michaelis-Becker Reaction: An Alternative Route

The Michaelis-Becker reaction provides an alternative pathway to phosphonates. This method involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base, such as sodium metal or sodium hydride. For the synthesis of DBMP, dibutyl phosphite would be treated with a base to form the sodium salt, which then undergoes nucleophilic substitution with methyl iodide.

Reaction Scheme: Michaelis-Becker Synthesis of DBMP

Caption: Michaelis-Becker reaction for DBMP synthesis.

While viable, the Michaelis-Becker reaction is often less preferred than the Michaelis-Arbuzov reaction for the synthesis of simple alkylphosphonates due to the need for handling reactive sodium metal or metal hydrides.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁O₃P | PubChem[4] |

| Molecular Weight | 208.23 g/mol | PubChem[4] |

| CAS Number | 2404-73-1 | PubChem[4] |

| Appearance | Colorless liquid | |

| IUPAC Name | 1-[butoxy(methyl)phosphoryl]oxybutane | PubChem[4] |

| Synonyms | Dibutyl methanephosphonate, Methylphosphonic acid dibutyl ester | PubChem[4] |

| Boiling Point | Not explicitly stated, but related compounds suggest >200 °C at STP | |

| Density | Not explicitly stated | |

| Solubility | Insoluble in water; miscible with most common organic solvents |

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), dialkyl methylphosphonates are crucial intermediates in the synthesis of a class of drugs known as phosphonate prodrugs. The phosphonate group is often used as a bioisostere of a phosphate group in drug design.[5] However, the dianionic nature of the phosphonic acid at physiological pH hinders cell membrane permeability and limits oral bioavailability.[6] To overcome this, the phosphonic acid is masked as a neutral ester prodrug, which can cross the cell membrane and then be cleaved by intracellular enzymes to release the active phosphonic acid.[7]

Dialkyl methylphosphonates, such as diethyl or diisopropyl methylphosphonate, are key building blocks in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs.[5] The general strategy involves the alkylation of a nucleobase with a dialkyl phosphonomethoxyalkyl halide or tosylate.[5]

General Synthetic Workflow for Acyclic Nucleoside Phosphonate (ANP) Prodrugs

Caption: Generalized workflow for ANP prodrug synthesis.

A prominent example is the synthesis of Adefovir Dipivoxil , an antiviral drug used to treat hepatitis B.[5] The synthesis involves the reaction of adenine with a diethyl phosphonomethoxyethyl synthon, which is derived from diethyl methylphosphonate. The resulting phosphonate diester is then converted to the pivaloyloxymethyl (POM) prodrug to enhance oral bioavailability.[5]

Similarly, Tenofovir Disoproxil Fumarate , a cornerstone of HIV treatment, is another acyclic nucleoside phosphonate whose synthesis relies on a phosphonate building block derived from a dialkyl methylphosphonate.[5]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like DBMP. A typical method would involve a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient.[8] The mass spectrum of DBMP shows characteristic fragmentation patterns that can be used for its identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of DBMP would show characteristic signals for the butyl chains (triplets and multiplets) and a doublet for the methyl group attached to the phosphorus atom due to P-H coupling.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the butyl chains and the methyl group.

-

³¹P NMR: The phosphorus NMR spectrum is a key diagnostic tool and would exhibit a single resonance, with its chemical shift being characteristic of a phosphonate ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of DBMP would be characterized by strong absorption bands corresponding to the P=O stretching vibration (typically in the region of 1250 cm⁻¹) and C-O-P stretching vibrations.

Toxicology and Laboratory Safety

Organophosphorus compounds as a class can exhibit a wide range of toxicities, with some being highly potent nerve agents.[9] While this compound is not as acutely toxic as nerve agents, it is still a hazardous chemical that requires careful handling.

GHS Hazard Classification: [4]

-

Flammable liquids (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Laboratory Safety and Handling Protocols:

Working with this compound requires adherence to standard laboratory safety procedures for handling hazardous chemicals.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

A laboratory coat.

-

-

Ventilation: All manipulations of DBMP should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store DBMP in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of the liquid. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Do not use combustible materials for absorption.

-

Disposal: Dispose of DBMP and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound, while a seemingly simple molecule, encapsulates much of the rich history and synthetic utility of organophosphorus chemistry. From its conceptual origins in the seminal work of Michaelis and Arbuzov to its role as a key synthetic precursor in the development of life-saving antiviral medications, DBMP serves as a testament to the power of fundamental chemical research. For scientists and researchers in the field of drug development, a thorough understanding of the synthesis, properties, and safe handling of such fundamental building blocks is not merely academic; it is the foundation upon which new therapeutic innovations are built.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16994, this compound. Retrieved from [Link].

-

Mehellou, Y., & De Clercq, E. (2020). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 12(13), 1221-1243. [Link]

-

Organic Chemistry Portal. Michaelis-Arbuzov Reaction. Retrieved from [Link].

-